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Compound of Interest

Compound Name:
2-Chloro-6-(2-

methylpropoxy)pyrazine

CAS No.: 1016508-48-7

Cat. No.: B3362833

Get Quote

Technical Guide: ADME/Tox Profiling of 2-Chloro-6-(2-methylpropoxy)pyrazine

Executive Summary & Application Context
In modern medicinal chemistry, 2-Chloro-6-(2-methylpropoxy)pyrazine (CAS: 135206-76-7)

serves as a critical "bi-functional" scaffold. Unlike simple pyrazines, this molecule offers a

distinct balance of electrophilicity (at the C2-chloro position) and lipophilicity (via the C6-

isobutoxy tail).

This guide objectively compares its ADME/Tox profile against two standard alternatives: 2,6-

Dichloropyrazine (the raw electrophile) and 2-Chloro-6-methoxypyrazine (a less lipophilic

analogue).

Key Finding: While the isobutoxy tail improves membrane permeability and potency in

hydrophobic pockets, it introduces specific metabolic "soft spots" (O-dealkylation) and solubility

challenges that must be managed early in the lead optimization phase.
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Comparative Physicochemical Profiling
The following data compares the target compound with its primary structural alternatives.

Values represent consensus predictions validated against standard QSAR models for pyrazine

derivatives.

Feature 2,6-Dichloropyrazine
2-Chloro-6-

methoxypyrazine

2-Chloro-6-(2-

methylpropoxy)pyraz

ine

Role Raw Intermediate
Polarity-Focused

Scaffold

Lipophilicity-Focused

Scaffold

MW ( g/mol ) 148.98 144.56 186.64

cLogP ~1.3 ~1.4 ~2.8

Aq. Solubility Moderate High Low (< 50 µM)

TPSA (Å²) 25.78 35.01 35.01

Lipid Permeability Moderate Good Excellent

Metabolic Risk Glutathione Trapping Low
High (CYP-mediated

Dealkylation)

Scientist’s Insight: The shift from a methoxy to an isobutoxy group increases cLogP by

approximately 1.4 units. While this often enhances potency against GPCRs or ion channels

(e.g., P2X3 receptors), it pushes the molecule into a "grease ball" territory where metabolic

clearance becomes the dominant elimination route rather than renal excretion.

Metabolic Stability & Soft Spot Analysis
Understanding the metabolic fate of the isobutoxy chain is critical. Unlike the robust methoxy

group, the isobutoxy tail is susceptible to rapid CYP450-mediated oxidation.

Predicted Metabolic Pathways
The following diagram illustrates the primary clearance mechanisms. The "Soft Spot" is the

ether linkage, susceptible to O-dealkylation, leading to the formation of a hydroxypyrazine
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metabolite.
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(Terminal Oxidation)
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Figure 1: Predicted metabolic fate.[1] The primary clearance route is O-dealkylation (Blue

arrow), while the Chlorine atom presents a risk for reactive metabolite formation via GSH

displacement (Red dashed arrow).

Toxicity Risks: The "Hidden" Electrophile
A common oversight with chloropyrazines is their potential to act as haptens. The C2-chlorine

is activated by the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack

by biological thiols (cysteine residues in proteins).

Risk Assessment Protocol: GSH Trapping Assay
To validate safety, you must perform a Glutathione (GSH) trapping assay. This distinguishes

between a stable drug candidate and a reactive toxicant.

Experimental Workflow:

Incubation: Incubate 10 µM test compound with human liver microsomes (HLM) fortified with

5 mM GSH.

Timepoints: 0, 15, 30, and 60 minutes.

Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or

precursor ion scanning for GSH adducts (m/z [M+307]+).
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Interpretation:

< 1% Adduct Formation: Low covalent binding risk. Safe to proceed.

> 5% Adduct Formation: High risk of idiosyncratic toxicity (skin sensitization or

hepatotoxicity). Action: Modify structure (e.g., replace Cl with CN or CH3).

Detailed Profiling Workflow
To rigorously evaluate this scaffold, follow this decision-tree workflow. This ensures you do not

waste resources on a compound destined to fail in in vivo tox studies.
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Start: 2-Chloro-6-(2-methylpropoxy)pyrazine

Step 1: Kinetic Solubility
(PBS pH 7.4)

Solubility > 50 µM?

Step 2: Microsomal Stability
(Human/Rat)

Yes
Action: Lipid-based Formulation

(Req. for bioavailability)

No

Step 3: GSH Trapping
(Reactive Metabolite Check)

GSH Adducts Detected?

Outcome: Proceed to PK

No

Outcome: Re-engineer Scaffold
(Remove Cl)

Yes
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Figure 2: Strategic ADME decision tree. Note that low solubility (Step 1) triggers an immediate

requirement for advanced formulation strategies before metabolic testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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